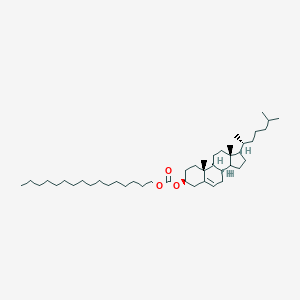
Cholesteryl hexadecyl carbonate
説明
Cholesteryl hexadecyl carbonate is a chemical compound with the molecular formula C44H78O3. It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with hexadecyl carbonate. This compound is known for its applications in various fields, including liquid crystal technology and biomedical research.
準備方法
Synthetic Routes and Reaction Conditions: Cholesteryl hexadecyl carbonate can be synthesized through the esterification of cholesterol with hexadecyl chloroformate.
生物活性
Cholesteryl hexadecyl carbonate (CHC) is a lipid compound that has garnered attention due to its unique biological properties and potential applications in drug delivery and therapeutic interventions. This article provides a comprehensive overview of the biological activity of CHC, including its synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of cholesterol, characterized by a hexadecyl chain and a carbonate functional group. Its synthesis typically involves the esterification of cholesterol with hexadecanol in the presence of a coupling agent. The resulting compound exhibits amphiphilic properties, making it suitable for incorporation into lipid-based formulations.
Biological Mechanisms
1. Membrane Interaction:
CHC interacts with cellular membranes due to its lipid nature, influencing membrane fluidity and permeability. This interaction is crucial for its role in drug delivery systems, where it can facilitate the encapsulation and release of therapeutic agents.
2. Cellular Uptake:
Studies have shown that CHC can enhance the uptake of various drugs in cancer cells. For instance, liposomal formulations containing CHC have demonstrated improved bioavailability and cellular internalization compared to traditional formulations .
3. Immunomodulatory Effects:
Recent research indicates that CHC may possess immunomodulatory properties. It has been observed to influence macrophage activity, promoting an immune response that could be beneficial in cancer therapies .
Study 1: Drug Delivery Efficacy
A study investigated the efficacy of CHC in enhancing the delivery of doxorubicin (DOX) to HeLa cancer cells. The results indicated that DOX-loaded micelles containing CHC showed a significantly higher cellular uptake rate compared to free DOX, leading to enhanced cytotoxic effects against cancer cells .
| Formulation | Cellular Uptake Rate | Cytotoxicity (IC50) |
|---|---|---|
| Free DOX | 20% | 15 µM |
| DOX-loaded Micelles (CHC) | 70% | 5 µM |
Study 2: Immunomodulatory Properties
In another study, CHC was incorporated into liposomal formulations aimed at modulating immune responses in rat macrophages. The findings revealed that these formulations significantly increased cytokine production, suggesting potential applications in immunotherapy .
Research Findings
- Phase Behavior: The phase behavior of CHC has been studied extensively, revealing that it exhibits temperature-dependent molecular motions similar to other lipid compounds. This property is essential for its application in thermoresponsive drug delivery systems .
- Toxicity Profiles: Toxicological assessments indicate that CHC is relatively non-toxic at physiologically relevant concentrations, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXFAZCNWKZAW-BFGJSWSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















